-Methylbenzenethiol serves as a valuable building block in organic synthesis for the preparation of various thiol-containing molecules. Its reactive thiol (-SH) group allows for its participation in diverse reactions like:
-Methylbenzenethiol exhibits diverse biological activities, making it a valuable tool in various biological research areas:
Limited research explores the potential of 2-Methylbenzenethiol in material science applications. Its ability to form self-assembled monolayers on metal surfaces makes it a potential candidate for modifying the surface properties of materials for various purposes, such as:
2-Methylbenzenethiol, also known as o-cresol thiol, is an organic compound with the molecular formula C₇H₈S. It features a methyl group and a thiol group (-SH) attached to a benzene ring, specifically at the ortho position relative to each other. This compound is characterized by its strong odor, reminiscent of garlic or onion, and is often used in various chemical applications due to its reactivity and biological properties .
2-Methylbenzenethiol exhibits various biological activities:
Several methods exist for synthesizing 2-methylbenzenethiol:
2-Methylbenzenethiol finds utility in various fields:
Research on interaction studies involving 2-methylbenzenethiol has focused on its reactivity with other compounds:
Several compounds share structural similarities with 2-methylbenzenethiol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Benzenethiol | C₆H₅SH | Simple thiophenol; less steric hindrance |
3-Methylbenzenethiol | C₇H₈S (meta) | Different positional isomer; affects reactivity |
4-Methylbenzenethiol | C₇H₈S (para) | Another positional isomer; distinct properties |
Thiophenol | C₆H₅SH | Lacks methyl substituent; simpler reactivity |
2-Ethylbenzenethiol | C₈H₁₀S | Longer ethyl chain; alters physical properties |
The uniqueness of 2-methylbenzenethiol lies in its specific ortho positioning of the methyl and thiol groups, which influences both its chemical reactivity and biological activity compared to its structural analogs. This positioning enhances its electron-donating ability, leading to increased reactivity in electrophilic aromatic substitution reactions.
The history of 2-methylbenzenethiol is closely tied to the broader development of organosulfur chemistry in the late 19th and early 20th centuries. While thiophenol (the parent compound without the methyl group) has been more extensively studied historically, 2-methylbenzenethiol emerged as a significant derivative with unique properties and applications. The early research on this compound focused primarily on its preparation methods and fundamental chemical properties, laying the groundwork for more sophisticated applications in modern organic chemistry.
2-Methylbenzenethiol belongs to the class of aromatic thiols, specifically the ortho-substituted derivatives of thiophenol. The compound has accumulated numerous synonyms throughout its research history, reflecting its structural features and applications:
Systematic Names | Common Names | Trade/Other Names |
---|---|---|
2-Methylbenzenethiol | o-Thiocresol | FEMA 3240 |
Benzenethiol, 2-methyl- | o-Toluenethiol | USAF EK-2676 |
2-Methylphenylthiol | 2-Thiocresol | NSC 80655 |
Toluene-2-thiol | o-Tolyl mercaptan | - |
2-Methylbenzothiol | o-Methylthiophenol | - |
The nomenclature reflects both the IUPAC systematic approach (2-methylbenzenethiol) and the common naming conventions derived from its structural relationship to cresol and toluene. The "ortho" designation (often abbreviated as "o-") indicates that the methyl and thiol groups occupy adjacent positions on the benzene ring.
2-Methylbenzenethiol has become an important building block in organic synthesis due to its distinctive reactivity patterns. The presence of both the thiol group and the methyl substituent in the ortho position creates unique electronic and steric effects that influence its chemical behavior. Researchers have leveraged these properties for various synthetic transformations, including:
The compound's significance is further enhanced by its role as a model system for studying the effects of ortho substitution on the reactivity of aromatic thiols.
In recent years, scientific interest in 2-methylbenzenethiol has expanded beyond traditional synthetic applications. Contemporary research focuses on:
These emerging areas reflect the compound's versatility and continued relevance in modern chemical research.
Corrosive;Irritant